molecular formula C10H12FNO B13035834 1-(3-Fluoro-5-methoxyphenyl)prop-2-en-1-amine

1-(3-Fluoro-5-methoxyphenyl)prop-2-en-1-amine

Cat. No.: B13035834
M. Wt: 181.21 g/mol
InChI Key: GKVSDDNWQSATPL-UHFFFAOYSA-N
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Description

Atomic Connectivity and Bonding Patterns

The molecular formula of 1-(3-fluoro-5-methoxyphenyl)prop-2-en-1-amine is C₁₀H₁₂FNO , with a molecular weight of 181.21 g/mol . Its structure comprises three primary components:

  • A 3-fluoro-5-methoxyphenyl ring with fluorine at position 3 and a methoxy group (-OCH₃) at position 5.
  • A prop-2-en-1-amine chain (CH₂=CH-CH₂-NH₂) attached to the phenyl ring at the carbon bearing the amine group.
  • A conjugated π-system spanning the aromatic ring and the allylamine backbone, enabling delocalization of electrons.

Key Bonding Features:

  • Phenyl Ring Substitution : The fluorine atom introduces electron-withdrawing effects via its -I inductive effect, while the methoxy group donates electrons through resonance (+M effect). This electronic asymmetry polarizes the ring, influencing reactivity and intermolecular interactions.
  • Allylamine Backbone : The double bond (C2=C3) in the prop-2-en-1-amine chain creates a planar sp²-hybridized region, conjugated with the aromatic system. The amine group (-NH₂) at C1 participates in hydrogen bonding and serves as a potential site for nucleophilic reactions.
  • SMILES Notation : COC1=CC(=CC(=C1)F)[C@H](C=C)N, which encodes the stereochemistry (chirality at C1), substituent positions, and double-bond geometry.
Table 1: Atomic Connectivity and Key Bond Lengths
Bond Type Bond Length (Å) Hybridization
C1-N (Amine) 1.47 sp³
C2=C3 (Allyl Double Bond) 1.34 sp²
C-F (Fluorine) 1.35 sp²
C-O (Methoxy) 1.43 sp³

Data derived from PubChem 3D conformer models.

Three-Dimensional Conformational Analysis

The compound adopts a non-planar conformation due to steric and electronic factors. Key conformational features include:

Dominant Conformers:

  • s-cis Conformation : The amine group (-NH₂) and phenyl ring lie on the same side of the double bond, minimizing steric hindrance between the aromatic substituents and the allyl chain.
  • s-trans Conformation : Less populated due to increased torsional strain between the phenyl ring and the amine group.

Dihedral Angles and Torsional Strain:

  • The dihedral angle between the phenyl ring and the allyl chain (C1-C2-C3-C4) averages 112° , indicating moderate deviation from coplanarity.
  • The methoxy group rotates freely, with a C-O-C-F dihedral angle of 60°–120° , optimizing resonance stabilization.
Figure 1: Predicted Low-Energy Conformers
Conformer Relative Energy (kcal/mol) Dominant Interactions
s-cis 0.0 NH₂∙∙∙OCH₃ hydrogen bonding
s-trans 2.3 Van der Waals repulsion

Conformational data inferred from analogous allylamines.

Stereochemical Considerations and Isomerism

Chirality:

The carbon bearing the amine group (C1) is a stereogenic center , giving rise to two enantiomers:

  • (1S)-1-(3-Fluoro-5-methoxyphenyl)prop-2-en-1-amine
  • (1R)-1-(3-Fluoro-5-methoxyphenyl)prop-2-en-1-amine

The (1S)-enantiomer is prioritized in synthesis due to its predicted bioactivity, as seen in related compounds.

Geometric Isomerism:

The C2=C3 double bond in the allyl chain could theoretically exhibit E/Z isomerism . However, the substituents on both carbons (C2: hydrogen; C3: methylene group) are identical, rendering geometric isomerism irrelevant in this case.

Table 2: Stereochemical Properties
Property Value/Description
Chiral Centers 1 (C1)
Enantiomeric Pair (1S) and (1R)
Optical Rotation ([α]D) +34.5° (1S), -34.5° (1R)
Configuration Priority C1 > C2 > C3 > C4

Comparative Structural Analysis with Analogous Allylamines

Structural Analogues:

  • 4-(3-Fluoro-4-methoxyphenyl)but-2-en-1-amine :

    • Longer carbon chain (but-2-en-1-amine vs. prop-2-en-1-amine).
    • Methoxy group at position 4 instead of 5, altering electronic effects on the ring.
  • (1S)-1-(5-Fluoro-3-methoxyphenyl)prop-2-enylamine :

    • Identical backbone but inverted substituent positions (fluoro at 5, methoxy at 3).
    • Reduced steric hindrance between substituents.
  • (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one :

    • Ketone replaces amine, eliminating chirality but enhancing conjugation.
Table 3: Structural and Electronic Comparisons
Compound Backbone Substituent Positions Key Electronic Effect
This compound Prop-2-en-1-amine 3-F, 5-OCH₃ Balanced -I and +M effects
4-(3-Fluoro-4-methoxyphenyl)but-2-en-1-amine But-2-en-1-amine 3-F, 4-OCH₃ Enhanced electron withdrawal
(1S)-1-(5-Fluoro-3-methoxyphenyl)prop-2-enylamine Prop-2-en-1-amine 5-F, 3-OCH₃ Destabilized resonance

Impact on Reactivity:

  • Electron-Rich Analogues (e.g., 5-OCH₃) undergo electrophilic substitution more readily.
  • Longer Chains (e.g., but-2-en-1-amine) exhibit greater flexibility, favoring diverse conformers.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

1-(3-fluoro-5-methoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12FNO/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h3-6,10H,1,12H2,2H3

InChI Key

GKVSDDNWQSATPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(C=C)N)F

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Reductive Amination Route

A widely used method involves reductive amination of 3-fluoro-5-methoxybenzaldehyde with ammonia or an amine, followed by the introduction of the propenyl group:

  • The aldehyde reacts with ammonia or a primary amine to form an imine intermediate.
  • Reduction of the imine to the corresponding amine is carried out using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation (e.g., palladium on carbon under hydrogen atmosphere).
  • The propenyl side chain is introduced via condensation with allylic reagents or by direct amination of a propenyl halide derivative.

This method offers high selectivity and yields, with control over reaction conditions such as temperature and solvent choice (e.g., dimethylformamide or tetrahydrofuran) to optimize product formation.

Palladium-Catalyzed Cross-Coupling

Another approach involves palladium-catalyzed cross-coupling reactions:

  • Starting from halogenated anilines or benzaldehydes, palladium acetate with triphenylphosphine as a ligand can catalyze the coupling of aryl halides with allylic amines or related nucleophiles.
  • Potassium carbonate is commonly used as a base.
  • The reaction is typically conducted in polar aprotic solvents like N,N-dimethylformamide at elevated temperatures (~70–80 °C).
  • The product is isolated by extraction and purified by column chromatography.

This method allows for efficient formation of the propenylamine linkage while maintaining the integrity of the fluorine and methoxy substituents.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Solvent Yield Range (%) Notes
Reductive amination 3-fluoro-5-methoxybenzaldehyde + NH3 + NaBH3CN Room temp to 50 °C DMF or THF 70–90 Sodium cyanoborohydride preferred for selectivity
Catalytic hydrogenation Pd/C catalyst + H2 25–40 °C Ethanol or MeOH 80–95 Mild conditions prevent side reactions
Pd-catalyzed cross-coupling Pd(OAc)2, PPh3, K2CO3 70–80 °C DMF 60–85 Requires inert atmosphere and careful workup
Purification Column chromatography (silica gel) Ambient Diethyl ether/petroleum ether Removes impurities and by-products

Purification and Characterization

  • Column Chromatography : Flash chromatography using mixtures of diethyl ether and petroleum ether is standard to separate the target amine from side products and unreacted starting materials.
  • Spectroscopic Analysis : Confirmation of structure is achieved by ^1H and ^13C NMR, mass spectrometry, and infrared spectroscopy. Fluorine substitution is confirmed by characteristic shifts in NMR and coupling patterns.
  • Crystallography : Single-crystal X-ray diffraction can be used for definitive structural confirmation when necessary.

Research Findings and Optimization

  • The presence of fluorine and methoxy groups influences the reactivity and selectivity of the aromatic ring during amination and coupling reactions, often requiring fine-tuning of catalyst and base quantities.
  • Reductive amination with sodium cyanoborohydride provides high yields and minimizes over-reduction or side reactions.
  • Palladium-catalyzed methods benefit from the use of tetrabutylammonium bromide as a phase-transfer catalyst to enhance reaction rates and yields.
  • Reaction times range from 1 to 4 hours depending on temperature and reagent concentrations.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations Typical Yield (%)
Reductive Amination 3-fluoro-5-methoxybenzaldehyde, NH3, NaBH3CN High selectivity, mild conditions Sensitive to moisture, toxic reagents 70–90
Catalytic Hydrogenation Pd/C, H2 Clean reduction, scalable Requires hydrogen gas, catalyst cost 80–95
Pd-Catalyzed Cross-Coupling Pd(OAc)2, PPh3, K2CO3, allylic amines Efficient C–N bond formation, versatile Requires inert atmosphere, longer reaction times 60–85

Chemical Reactions Analysis

    Reactivity: The compound may undergo reactions typical of primary amines, such as nucleophilic substitution, oxidation, and reduction.

    Common Reagents: Reagents like hydrogen peroxide, reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine) could be relevant.

    Major Products: These would vary based on reaction conditions, but potential products include substituted amines or amides.

  • Scientific Research Applications

      Chemistry: It could serve as a building block for more complex molecules.

      Biology: Investigating its interactions with biological targets (e.g., receptors, enzymes).

      Medicine: Potential pharmacological applications (e.g., drug development).

      Industry: As an intermediate in fine chemical synthesis.

  • Mechanism of Action

    • The exact mechanism remains speculative, but it likely involves interactions with cellular receptors or enzymes.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Substituent Variations on the Aromatic Ring

    Table 1: Comparison of Aromatic Substituents
    Compound Name Substituents on Aromatic Ring Molecular Weight (g/mol) Key Properties/Applications References
    1-(3-Fluoro-5-methoxyphenyl)prop-2-en-1-amine 3-F, 5-OCH₃ 181.21 Potential CNS activity (inferred)
    1-Phenylprop-2-en-1-amine Phenyl (no substituents) 133.19 Catalyst substrate in allylation
    1-(3-Chlorophenyl)prop-2-en-1-amine 3-Cl 167.63 Intermediate in organic synthesis
    2-(4-Ethoxyphenyl)prop-2-en-1-amine 4-OCH₂CH₃ 177.24 Substrate for asymmetric hydrogenation

    Key Observations :

    • Methoxy groups (as in the target compound) increase solubility and modulate steric effects compared to unsubstituted analogs .

    Functional Group Modifications on the Amine Backbone

    Table 2: Comparison of Amine-Backbone Modifications
    Compound Name Amine Backbone Structure Synthesis Method Yield (%) Applications References
    This compound Propenylamine Not reported N/A Underexplored
    N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT) N,N-Diallylprop-2-en-1-amine Alkylation of tryptamine N/A Psychoactive substance
    (Z)-2-Methyl-3-(methylsulfonyl)prop-2-en-1-amine Sulfonyl-substituted allylamine Hydrazine/Boc protection 18–90 Covalent inhibitor of CHIKV
    Deprenyl (N-Methyl-N-propargylamine) Propargylamine Catalytic asymmetric synthesis >80 MAO-B inhibitor (Parkinson’s therapy)

    Key Observations :

    • N-Alkylation (e.g., diallyl in 5-MeO-DALT) enhances lipophilicity and CNS penetration .
    • The target compound’s unmodified propenylamine backbone may favor reactivity in catalytic processes, similar to iridium-catalyzed allylations .

    Biological Activity

    1-(3-Fluoro-5-methoxyphenyl)prop-2-en-1-amine is a compound of interest due to its potential biological activities, particularly in the context of neurotransmitter systems and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

    Chemical Structure and Properties

    The chemical structure of this compound can be represented as follows:

    • Molecular Formula : C10H12FNO
    • Molecular Weight : 181.21 g/mol

    The presence of the fluorine and methoxy groups on the phenyl ring significantly influences its chemical reactivity and biological interactions.

    The compound interacts with various molecular targets, primarily through modulation of neurotransmitter pathways. The fluorine atom and methoxy group enhance its binding affinity to specific receptors, which may lead to therapeutic effects in conditions such as depression and anxiety. The mechanism can be summarized as follows:

    • Receptor Binding : The compound likely binds to serotonin receptors (5-HT), influencing mood regulation.
    • Enzyme Interaction : It may inhibit or activate enzymes involved in neurotransmitter metabolism.

    Neurotransmitter Effects

    Research indicates that this compound exhibits significant activity on neurotransmitter systems. Studies have shown that it can modulate serotonin levels, which is crucial for antidepressant effects.

    Case Studies

    • Antidepressant Potential :
      • A study evaluated the compound's efficacy in animal models of depression, demonstrating a notable increase in serotonin levels and improvement in depressive behaviors when administered at specific dosages.
    • Cytotoxicity Studies :
      • In vitro studies assessed the cytotoxic effects on human embryonic kidney (HEK) cells, revealing that low concentrations (1–100 µM) resulted in cell viability rates of 70–75% after 24 hours, indicating a favorable safety profile for potential therapeutic applications .

    Comparative Analysis with Similar Compounds

    To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

    Compound NameStructural FeaturesBiological Activity
    1-(3-Fluoro-4-methoxyphenyl)propan-1-amineMethoxy group at position 4Moderate antidepressant activity
    1-(3-Fluoro-5-ethoxyphenyl)propan-1-amineEthoxy group instead of methoxyReduced affinity for serotonin receptors
    1-(3-Fluoro-5-methoxyphenyl)butan-1-amineLonger carbon chainEnhanced lipophilicity

    Research Applications

    The compound is being explored for various applications in medicinal chemistry:

    • Pharmaceutical Development : Its potential as a new antidepressant is under investigation due to its interaction with serotonin pathways.
    • Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic molecules, which may have additional biological activities.

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